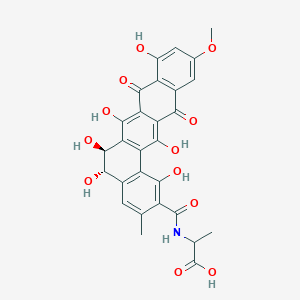
Pradimicinone II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pradimicinone II is a member of tetracenes, a member of p-quinones and a carboxylic acid.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pradimicinone II has demonstrated potent antimicrobial properties, particularly against various fungal pathogens. Research indicates that compounds within the pradimicin family can inhibit the growth of fungi by disrupting their cellular integrity. This makes them potential candidates for developing new antifungal therapies, especially in an era where resistance to existing antifungal agents is increasing .
Cancer Treatment
Recent studies have explored the potential of this compound in cancer therapy. Its ability to induce apoptosis (programmed cell death) in cancer cells has been documented, suggesting that it could serve as a chemotherapeutic agent. For instance, research on glioblastoma cells indicates that pradimicin derivatives can enhance the efficacy of existing treatments by targeting specific pathways involved in tumor growth and survival .
Biochemical Research
This compound serves as a valuable tool in biochemical research, particularly in studies involving DNA interactions. Its ability to intercalate with DNA allows researchers to investigate mechanisms of drug-DNA interactions, which is crucial for understanding how certain compounds exert their biological effects. This property is leveraged in studies aimed at elucidating the mechanisms behind DNA repair and mutagenesis .
Case Study 1: Antifungal Activity
A study conducted on various fungal strains showed that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antifungal agents, indicating its potential as a novel treatment option .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments on glioblastoma cells treated with this compound revealed a marked increase in apoptotic markers compared to control groups. Flow cytometry analysis indicated that the compound effectively induced apoptosis through mitochondrial pathways, highlighting its potential as an adjunct therapy in oncology .
Comparative Data Table
Propiedades
Fórmula molecular |
C28H23NO12 |
|---|---|
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
2-[[(5S,6S)-1,5,6,7,9,14-hexahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO12/c1-7-4-10-15(22(33)13(7)27(38)29-8(2)28(39)40)16-17(26(37)21(10)32)25(36)19-18(24(16)35)20(31)11-5-9(41-3)6-12(30)14(11)23(19)34/h4-6,8,21,26,30,32-33,35-37H,1-3H3,(H,29,38)(H,39,40)/t8?,21-,26-/m0/s1 |
Clave InChI |
SBIJXMUETDVEQB-CJERNAKNSA-N |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES isomérico |
CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES canónico |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















